4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride
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Overview
Description
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is particularly valued for its stability in aqueous solutions and its ability to inhibit a wide range of proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)aminophenol. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pH, and the use of efficient catalysts to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide for deprotonation and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and neutral to slightly basic pH .
Major Products
The major products formed from reactions involving 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in the active site of target enzymes. This modification forms a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity . The compound can also interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less common .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar specificity but lower stability in aqueous solutions.
Diisopropylfluorophosphate (DFP): A related compound with similar inhibitory properties but higher toxicity.
Uniqueness
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its high stability in aqueous solutions and its broad spectrum of protease inhibition. It offers a safer and more stable alternative to other inhibitors like PMSF and DFP .
Properties
CAS No. |
21316-06-3 |
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Molecular Formula |
C14H13FN2O4S |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
4-[[2-(4-aminophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O4S/c15-22(19,20)13-7-3-11(4-8-13)17-14(18)9-21-12-5-1-10(16)2-6-12/h1-8H,9,16H2,(H,17,18) |
InChI Key |
MBCLEIMQDCZRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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